molecular formula C12H18N2O2 B1599790 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline CAS No. 528882-16-8

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

Cat. No. B1599790
M. Wt: 222.28 g/mol
InChI Key: QCTXBRCQBZFXDX-UHFFFAOYSA-N
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Patent
US08501724B1

Procedure details

A round-bottom flask containing tert-butyl methyl(3-nitrophenyl)carbamate (19) (8.8 g, 34.9 mmol), 10% palladium on charcoal (880 mg), and THF-MeOH (80 mL/80 mL) was evacuated and flushed with hydrogen three times. The mixture was stirred vigorously overnight under an atmosphere of hydrogen. The catalyst was removed by filtration through a pad of Celite, and the filtrate evaporated to afford tert-butyl 3-aminophenyl(methyl)carbamate (20) 7 g as yellow solid (yield 91%). LC-MS (ESI): m/z (M+1) 223.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
catalyst
Reaction Step One
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6]>[Pd].C1COCC1.CO>[NH2:16][C:12]1[CH:11]=[C:10]([N:2]([CH3:1])[C:3](=[O:9])[O:4][C:5]([CH3:6])([CH3:7])[CH3:8])[CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
880 mg
Type
catalyst
Smiles
[Pd]
Name
THF MeOH
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously overnight under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen three times
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1)N(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.